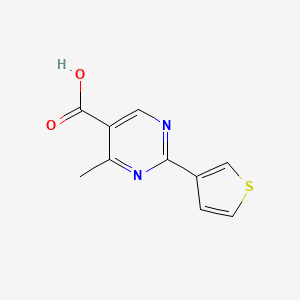
4-Methyl-2-(thiophen-3-yl)pyrimidine-5-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methyl-2-(thiophen-3-yl)pyrimidine-5-carboxylic acid is a heterocyclic compound that features a pyrimidine ring substituted with a thiophene ring and a carboxylic acid group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-2-(thiophen-3-yl)pyrimidine-5-carboxylic acid typically involves the condensation of appropriate thiophene and pyrimidine precursors. One common method includes the reaction of 3-thiophenecarboxaldehyde with 4-methyl-2-aminopyrimidine in the presence of a suitable catalyst under reflux conditions. The resulting intermediate is then oxidized to form the carboxylic acid derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyrimidine ring, potentially converting it to a dihydropyrimidine derivative.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under controlled conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyrimidine derivatives.
Substitution: Halogenated thiophene derivatives.
科学研究应用
4-Methyl-2-(thiophen-3-yl)pyrimidine-5-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
作用机制
The mechanism of action of 4-Methyl-2-(thiophen-3-yl)pyrimidine-5-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of certain enzymes or receptors, thereby modulating biological pathways. The thiophene and pyrimidine rings provide structural features that facilitate interactions with biological targets.
相似化合物的比较
- 2-(Thiophen-3-yl)pyrimidine-5-carboxylic acid
- 4-Methyl-2-(furan-3-yl)pyrimidine-5-carboxylic acid
- 4-Methyl-2-(thiophen-2-yl)pyrimidine-5-carboxylic acid
Comparison: 4-Methyl-2-(thiophen-3-yl)pyrimidine-5-carboxylic acid is unique due to the specific positioning of the thiophene ring at the 3-position of the pyrimidine ring, which can influence its electronic properties and reactivity. This structural feature may enhance its potential as a bioactive molecule compared to similar compounds with different substituent positions or ring systems.
属性
分子式 |
C10H8N2O2S |
|---|---|
分子量 |
220.25 g/mol |
IUPAC 名称 |
4-methyl-2-thiophen-3-ylpyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C10H8N2O2S/c1-6-8(10(13)14)4-11-9(12-6)7-2-3-15-5-7/h2-5H,1H3,(H,13,14) |
InChI 键 |
LSXQZHROMQHDHO-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC(=NC=C1C(=O)O)C2=CSC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



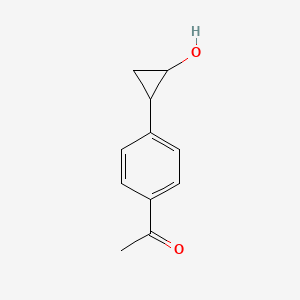

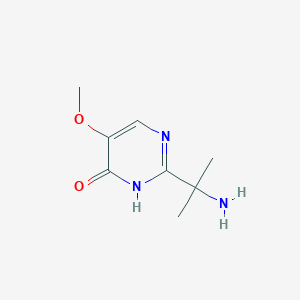
![2-tert-Butyl-7,7-dimethyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one](/img/structure/B13155901.png)



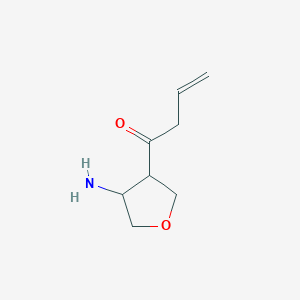
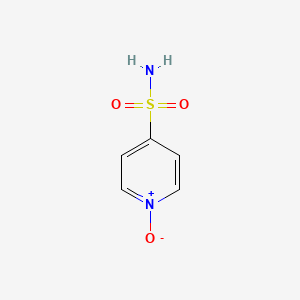
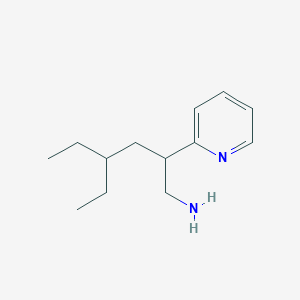


![3-Tert-butyl-3-azabicyclo[3.3.1]nonan-9-one](/img/structure/B13155962.png)
